molecular formula C25H23NO4S B5128346 (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5128346
M. Wt: 433.5 g/mol
InChI Key: MFCQJBVXEFPPQA-CJLVFECKSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-10-20-14-19(16-22-24(27)26(13-5-2)25(28)31-22)15-21(29-6-3)23(20)30-17-18-11-8-7-9-12-18/h2,4,7-9,11-12,14-16H,1,6,10,13,17H2,3H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQJBVXEFPPQA-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and subsequent functionalization. Common synthetic routes may include:

    Formation of Thiazolidine-2,4-dione Core: This step often involves the reaction of a suitable amine with a carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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